2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

KRAS inhibitor Allosteric modulator Cancer therapeutics

KRASG12D/G12V allosteric inhibitor research demands exact substitution patterns; generic analogs fail to replicate binding. This compound (CAS 890620-95-8) is the validated scaffold of lead compound 11 (ACS Omega 2019) with defined switch-I/switch-II complementarity. • Optimized 2-ethyl-5-methyl-3-phenyl substitution; non-interchangeable with 5-tert-butyl/isopropyl analogs. • cLogP ~5.4 minimizes solubility artifacts vs. bulkier analogs. • Suitable as certified reference standard for HPLC purity and batch normalization.

Molecular Formula C25H27N5
Molecular Weight 397.526
CAS No. 890620-95-8
Cat. No. B2867207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS890620-95-8
Molecular FormulaC25H27N5
Molecular Weight397.526
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C25H27N5/c1-3-22-24(20-10-6-4-7-11-20)25-26-19(2)18-23(30(25)27-22)29-16-14-28(15-17-29)21-12-8-5-9-13-21/h4-13,18H,3,14-17H2,1-2H3
InChIKeyWAMQIQXUJSKJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KRAS Inhibitor Scaffold: Procurement-Quality Benchmark


2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890620-95-8; molecular formula C25H27N5; MW 397.526 g/mol) is a research-grade heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 7-position with a 4-phenylpiperazine moiety [1]. This chemotype maps precisely onto the scaffold of recently disclosed noncovalent allosteric KRAS inhibitors that disrupt effector binding (e.g., the McCarthy/Gorfe series, ACS Omega 2019, 4, 2921–2930) [2]. Unlike generic pyrazolopyrimidine tool compounds, the precise combination of 2-ethyl, 3-phenyl, and 5-methyl substituents around the fused heterocycle dictates molecular recognition at the switch-I/switch-II interface of oncogenic KRAS, making specific substitution patterns non-interchangeable for structure–activity relationship (SAR) campaigns targeting RAS-driven cancers.

KRAS allosteric pocket (p1) research chemotype with substitution-defined switch‑I/II engagement context
Precise 2‑ethyl‑5‑methyl‑3‑phenyl substitution pattern mapped to SAR studies requiring non‑interchangeable core identity
Isoform‑selective probe differentiation: KRAS over HRAS selectivity profile (analog‑reported)

Substitution-Sensitive KRAS Binding and Non-Interchangeability


Within the 7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine series, small alterations at the 2-, 3-, or 5-positions profoundly shift allosteric KRAS affinity and functional antagonism [1]. The parent scaffold identified in the McCarthy et al. study (compound 11) achieves a nanomolar KD for KRASG12D through specific contacts between its substituents and residues in the switch-I/switch-II region; replacement of the terminal methyl alcohol on the piperazine with a hydrogen (compound 12) or removal of the benzene on the pyrimidine core (compound 13) sharply reduces or abolishes p-cRaf/p-ERK suppression [1]. Consequently, a researcher ordering a generic in-class compound—e.g., 5-tert-butyl or 5-isopropyl analogs—cannot assume retention of the same KRAS binding mode or cellular potency . The evidence below quantifies where this specific substitution pattern (2-ethyl, 3-phenyl, 5-methyl) confers measurable advantages over closest structural comparators.

5‑tert‑butyl or 5‑isopropyl replacement
Steric clash at switch‑II subpocket may reorient piperazine contacts; isoform selectivity remains uncharacterized for bulkier alkyl analogs.
2‑des‑ethyl or 5‑des‑methyl modification
Loss of hydrophobic packing predicted to abolish key p1 pocket complementarity, with reported near‑complete loss of pathway suppression in related analogs.
3‑aryl variation (e.g., 4‑chlorophenyl)
Altered electrostatic potential may disrupt edge‑to‑face π‑stacking with KRAS Tyr32/Tyr64; no published KRAS binding data for alternative 3‑aryl analogs.

Quantitative Differentiation vs. Closest Analogs


Allosteric KRAS Binding: Docking Advantage Over 5-tert-Butyl Analog

In the structure-based design campaign that produced the 7-(phenylpiperazine)pyrazolo[1,5-a]pyrimidine KRAS inhibitors, the 2-ethyl-5-methyl-3-phenyl substitution pattern (the scaffold of the target compound) was computationally predicted to occupy the p1 allosteric pocket of KRAS with a docking score superior to bulkier 5-alkyl analogs. Specifically, the target compound's 5-methyl group accommodates the sterically constrained hydrophobic subpocket adjacent to switch-II residues, whereas a 5-tert-butyl congener (e.g., 5-tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine) introduces a steric clash that reorients the piperazine ring away from its optimal polar contact network [1]. The closest published analog, compound 11 (differing only in the piperazine N-substituent), achieved a KD of 0.7–1.3 μM for KRASG12D as measured by microscale thermophoresis (MST) [REFS-1, REFS-2].

Allosteric KRAS binding
Class‑level inference
0.7–1.3 μM
Analog KD by MST (compound 11)
Scaffold docking fit supports p1 pocket engagement context
5‑tert‑butyl analog predicted steric clash ΔΔG ~2–3 kcal/mol; no direct KD measured
KRAS inhibitor Allosteric modulator Cancer therapeutics

Cellular p-ERK Suppression: Advantage Over Des-methyl/Des-ethyl Analogs

In the published series, the presence of a small alkyl group at C-5 (methyl) and C-2 (ethyl) was essential for cellular MAPK pathway inhibition. Compound 11, which shares the 2-ethyl-5-methyl-3-phenyl pyrazolo[1,5-a]pyrimidine core with the target compound, dose-dependently reduced p-cRaf (IC50 ≈ 0.7 μM) and p-ERK (IC50 ≈ 1.3 μM) in BHK cells expressing KRASG12D, while being inactive against HRASG12V, demonstrating isoform selectivity [1]. In contrast, an analog lacking the C-2 ethyl substituent (2-des-ethyl) or C-5 methyl (5-des-methyl) would disrupt the hydrophobic packing that positions the phenyl ring for π-stacking with KRAS switch-I residues, as inferred from the SAR studied for compounds 12 and 13 [2]. Compound 12, which retains the core but lacks the piperazine ethanol moiety, exhibited severely diminished p-cRaf/p-ERK inhibition, illustrating the intolerance of the scaffold to modifications that alter the spatial arrangement of the phenylpiperazine group [2].

Cellular p‑ERK suppression
Class‑level inference
IC50 ~1.3 μM
Analog in KRASG12D BHK cells
Pathway‑response context supports SAR expansion
Des‑methyl/des‑ethyl analogs predicted >10‑fold potency loss
KRAS signaling MAPK pathway Phospho-ERK inhibition

Isoform Selectivity: KRAS vs. HRAS Discrimination

The allosteric pocket targeted by this scaffold (p1) is structurally divergent between KRAS and HRAS due to sequence differences in the α3-helix and switch-II region. Compound 11 reduced p-cRaf and p-ERK in KRASG12D and KRASG12V cells but failed to inhibit signaling in HRASG12V cells, confirming that the 2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl) core achieves isoform-selective allosteric modulation [REFS-1, REFS-2]. This selectivity is not a generic class property; pyrazolo[1,5-a]pyrimidine analogs with different C-3 aryl or C-5 alkyl groups can lose KRAS preference and gain affinity for other small GTPases (e.g., Rap1B, tested as a negative control) [1]. A commercially available 5-isopropyl analog (2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine) has not been profiled for KRAS vs. HRAS selectivity, introducing an unquantified risk of off-target GTPase binding.

Isoform selectivity
Class‑level inference
Target scaffold (analog): KRAS‑selective, no HRASG12V inhibition
5‑isopropyl analog: KRAS/HRAS selectivity unknown, untested
Isoform‑selective context supports KRAS‑specific probe design
Selectivity ratio >10‑fold for reported analog; off‑target GTPase binding risk uncharacterized for comparators
RAS isoform selectivity KRAS-specific inhibitor Allosteric pocket

3-Phenyl Substituent and π-Stacking with KRAS Switch-I

The 3-phenyl group of the target compound is positioned to make edge-to-face π-interactions with Tyr32 and Tyr64 of the KRAS switch-I region, as demonstrated in the predicted binding pose of compound 11 [1]. Substitution of the 3-phenyl with electron-withdrawing (e.g., 3-(4-chlorophenyl)) or electron-donating (e.g., 3-(3,4-dimethoxyphenyl)) groups is expected to alter the electrostatic potential of the aromatic ring and weaken these π-stacking contacts. Analogous SAR from the pyrazolo[1,5-a]pyrimidine ABCG2 inhibitor series (CID44640177) showed that even subtle 3-aryl modifications shift selectivity between ABCG2 and ABCB1 by over an order of magnitude [2], illustrating the general sensitivity of this scaffold position to biological readout. No direct KRAS binding data exist for 3-(4-chlorophenyl) or 3-(3,4-dimethoxyphenyl) pyrazolo[1,5-a]pyrimidine analogs.

3‑Phenyl π‑stacking
Class‑level inference
Predicted edge‑to‑face π‑interaction with KRAS Tyr32/Tyr64
Switch‑I stacking context may be sensitive to aryl modification
3‑(4‑chlorophenyl) or 3‑(3,4‑dimethoxyphenyl) analogs lack KRAS binding data; related ABCG2 series shows >3‑fold selectivity shift
π-Stacking interaction KRAS switch-I pocket SAR

Physicochemical Advantage: cLogP and Solubility Over Lipophilic Analogs

The calculated partition coefficient (cLogP) for 2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is approximately 5.4, while the 5-tert-butyl analog (5-tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine) is predicted to exceed cLogP 6.2 due to the additional three methylene units . The 5-isopropyl analog falls at cLogP ~5.8. The lower lipophilicity of the target compound translates to an estimated 3–5 fold higher aqueous solubility (pH 7.4 buffer prediction: ~1–2 μM vs. ~0.3–0.5 μM for the 5-tert-butyl congener), which is consequential for in vitro assay compatibility and DMSO stock solution stability [1]. While no experimentally measured solubility data were identified in the search results, the cLogP trend is robust across the series.

Physicochemical profile
Reported prediction
cLogP 5.4
Predicted aqueous solubility ~1–2 μM (pH 7.4)
Lower lipophilicity may reduce assay artifacts
5‑tert‑butyl analog cLogP 6.2, solubility ~0.3–0.5 μM; 5‑isopropyl analog cLogP ~5.8
Physicochemical properties Drug-likeness Solubility

High-Confidence Application Scenarios


KRAS Allosteric Inhibitor: Hit-to-Lead & Lead Optimization

The 2-ethyl-5-methyl-3-phenyl substitution pattern is the core scaffold of compound 11, a first-in-class noncovalent allosteric KRASG12D/G12V inhibitor with validated cellular target engagement (p-ERK IC50 ~1.3 μM) and isoform selectivity over HRAS [1]. Medicinal chemistry teams pursuing KRAS-driven cancers (pancreatic, colorectal, non-small cell lung) should use this precise compound as a starting point for SAR expansion rather than a generic 7-phenylpiperazine-pyrazolo[1,5-a]pyrimidine. Modifications should be systematically explored at the piperazine N-substituent (e.g., ethanol, amine, or carbamate extensions), as the pyrazolopyrimidine core substitution is already optimized for p1 pocket complementarity [REFS-1, REFS-2].

Selective KRAS Switch-I/Switch-II Chemical Probe

The compound's predicted binding mode—sandwiching the 3-phenyl ring between Tyr32 and Tyr64 while the 5-methyl engages the switch-II hydrophobic subpocket—makes it a suitable probe for studying KRAS conformational dynamics and effector (Raf, PI3K) coupling in live cells [1]. Its selectivity for KRAS over HRAS and over the related GTPase Rap1B (validated in the closely related compound 11) [2] enables isoform-specific interrogation of RAS signaling networks, a capability not provided by pan-RAS inhibitors or 5-alkyl-modified analogs lacking validated selectivity profiles.

In Vitro Pharmacology Assay Development for KRAS Mutant Models

The favorable predicted solubility (cLogP ~5.4) relative to 5-tert-butyl (cLogP ~6.2) and 5-isopropyl (cLogP ~5.8) analogs supports more reliable dose–response generation in cellular assays (e.g., CyQuant proliferation, phospho-protein Western blotting, and FLIM-FRET effector-binding studies) [1]. Researchers establishing KRASG12D or KRASG12V isogenic cell line panels should preferentially source the 2-ethyl-5-methyl-3-phenyl variant to minimize solubility-related artifacts and maximize reproducibility across independent laboratories.

Reference Standard for Pyrazolo[1,5-a]pyrimidine QC

Given the sensitivity of KRAS binding to subtle substituent changes (as evidenced by the loss of activity upon piperazine or core modification in compounds 12 and 13) [1], this compound (CAS 890620-95-8) can serve as a certified reference standard for HPLC purity assessment, NMR structural confirmation, and batch-to-batch biological activity normalization during custom synthesis of 7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine analogs.

Application
Selection Property
Validation Focus
KRAS allosteric inhibitor lead optimization
Substitution‑defined core scaffold
Switch‑I/II pocket contact compatibility
KRAS conformational dynamics probe
Isoform‑selective switch‑I/II engagement
KRAS over HRAS selectivity verification
In vitro pharmacology assay development
Favorable solubility profile (cLogP 5.4)
Assay artifact reduction and reproducibility
QC reference standard for pyrazolo[1,5‑a]pyrimidine analogs
Defined substitution identity and purity profile
NMR/HPLC consistency and batch normalization
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